Bienvenue dans la boutique en ligne BenchChem!

3-[(3-Methoxyphenyl)sulfonyl]azetidine

Lipophilicity CNS drug design ADME optimization

3-[(3-Methoxyphenyl)sulfonyl]azetidine (CAS 1160245-62-4) is a sulfonamide-functionalized azetidine building block with molecular formula C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol (free base). The compound features a strained four-membered azetidine ring bearing a 3-methoxybenzenesulfonyl group at the 3-position, making it a sp³-rich heterocyclic scaffold used in medicinal chemistry for constructing enzyme inhibitors, receptor modulators, and CNS-targeted candidates.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 1160245-62-4
Cat. No. B1614367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methoxyphenyl)sulfonyl]azetidine
CAS1160245-62-4
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)C2CNC2
InChIInChI=1S/C10H13NO3S/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
InChIKeyCAUSXNFVHDYTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Methoxyphenyl)sulfonyl]azetidine (CAS 1160245-62-4): Physicochemical Identity and Procurement Baseline


3-[(3-Methoxyphenyl)sulfonyl]azetidine (CAS 1160245-62-4) is a sulfonamide-functionalized azetidine building block with molecular formula C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol (free base) . The compound features a strained four-membered azetidine ring bearing a 3-methoxybenzenesulfonyl group at the 3-position, making it a sp³-rich heterocyclic scaffold used in medicinal chemistry for constructing enzyme inhibitors, receptor modulators, and CNS-targeted candidates [1]. Commercially, it is supplied as both the free base (purity ≥98%, LeYan) and the hydrochloride salt (purity ≥95%, Fluorochem), with standard GHS07 hazard classification (H302, H315, H319, H335) . Computed physicochemical properties include LogP = 0.4407, TPSA = 55.4 Ų, 4 H-bond acceptors, 1 H-bond donor, 3 rotatable bonds, and an Fsp³ of approximately 0.4 .

Why Generic Substitution of 3-[(3-Methoxyphenyl)sulfonyl]azetidine with Positional Isomers or Unsubstituted Analogs Fails


Within the 3-(arylsulfonyl)azetidine family, the position of the methoxy substituent on the phenyl ring decisively alters lipophilicity, hydrogen-bonding capacity, and molecular topology . The 3-methoxy (meta) isomer exhibits a LogP of 0.44, which is lower than the 2-methoxy (ortho) isomer (LogP 0.48) and substantially lower than the unsubstituted 3-(phenylsulfonyl)azetidine (LogP 0.64) and the 3-fluorophenyl analog (LogP 0.78) . These differences—though seemingly modest—can shift a compound across critical thresholds in CNS MPO scoring and Lipinski compliance, where TPSA and LogP are continuous input parameters [1]. Furthermore, the meta-methoxy isomer contributes 4 H-bond acceptors versus 3 for the unsubstituted and 3-fluoro analogs, and adds one additional rotatable bond, altering conformational flexibility and entropic binding penalties . Substituting the meta-methoxy with ortho-methoxy changes the electrostatic surface and may introduce steric clashes in target binding pockets, while para-methoxy substitution alters the dipole moment vector relative to the sulfonyl group . These physicochemical distinctions make the meta-methoxy azetidine a non-interchangeable building block in SAR-dependent programs.

Quantitative Differentiation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine from Closest Structural Analogs


Lipophilicity (LogP) Comparison: Meta-Methoxy Azetidine vs. Ortho-Methoxy, Unsubstituted Phenyl, and 3-Fluorophenyl Analogs

The 3-methoxy (meta) isomer of 3-[(methoxyphenyl)sulfonyl]azetidine exhibits a computed LogP of 0.4407, which is lower than all three closest comparators: the 2-methoxy (ortho) isomer (LogP 0.4841), the unsubstituted 3-(phenylsulfonyl)azetidine (LogP 0.6418), and the 3-fluorophenyl analog (LogP 0.7845) . Lower LogP correlates with higher aqueous solubility and reduced nonspecific protein binding, making the meta-methoxy congener preferable for programs requiring balanced hydrophilicity, particularly CNS-targeted projects where ClogP < 3 and TPSA > 40 are desirable CNS MPO parameters [1].

Lipophilicity CNS drug design ADME optimization

Topological Polar Surface Area (TPSA): Meta-Methoxy Azetidine vs. Unsubstituted Phenylsulfonyl Azetidine

The target compound has a TPSA of 55.4 Ų, which is approximately 9–10 Ų higher than the unsubstituted 3-(phenylsulfonyl)azetidine (estimated TPSA ~46 Ų based on its lower H-bond acceptor count of 3 vs. 4) and the 3-fluorophenyl analog (also ~46 Ų) . TPSA is a key determinant of passive membrane permeability; values between 40–90 Ų are generally considered favorable for oral bioavailability, while values below 60–70 Ų are associated with blood-brain barrier penetration [1]. The meta-methoxy compound's TPSA of 55.4 positions it within this desirable window, whereas the lower TPSA of the unsubstituted analog (~46 Ų) may reduce aqueous solubility without proportionally improving permeability.

Polar surface area Membrane permeability Blood-brain barrier penetration

Fraction sp³ (Fsp³) and 3D Character: Meta-Methoxy Azetidine vs. Unsubstituted Phenylsulfonyl Azetidine

The Fsp³ value for the target compound is approximately 0.4 (as reported for the structurally analogous 2-methoxy isomer by Fluorochem), compared with 0.333 for the unsubstituted 3-(phenylsulfonyl)azetidine and the 3-fluorophenyl analog . Fsp³, the fraction of sp³-hybridized carbon atoms, has been shown to correlate with clinical success: the mean Fsp³ rises from 0.36 for discovery-phase compounds to 0.47 for approved drugs [1]. The meta-methoxy substitution increases Fsp³ by approximately 20% relative to the unsubstituted comparator (0.40 vs. 0.33), reflecting the additional sp³ carbon contributed by the methoxy methyl group.

Fsp³ Drug-likeness 3D molecular complexity

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility: Meta-Methoxy Azetidine vs. Unsubstituted and Halogenated Analogs

The meta-methoxy azetidine possesses 4 hydrogen bond acceptors (the sulfonyl oxygens, the azetidine nitrogen, and the methoxy oxygen) and 3 rotatable bonds, compared with 3 H-bond acceptors and 2 rotatable bonds for both the unsubstituted 3-(phenylsulfonyl)azetidine and the 3-fluorophenyl analog . The additional H-bond acceptor (the methoxy oxygen) provides an extra anchoring point for target engagement and can influence selectivity profiles, while the additional rotatable bond (the methoxy C–O bond) adds conformational flexibility that may be exploited for induced-fit binding or penalized entropically depending on the target pocket.

Hydrogen bonding Conformational flexibility Molecular recognition

Azetidine Sulfonamide Class-Level Evidence: CNS MPO and Glycine Receptor Potentiation SAR

At the class level, azetidine sulfonamides have been validated as privileged scaffolds in CNS drug discovery. Amgen's lead-hopping campaign identified azetidine sulfonamide 19 as an efficient glycine receptor (GlyR) potentiator with favorable in vitro ADME profiles and high CNS MPO scores [1]. Separately, the azetidine-containing CSF-1R inhibitor JTE-952 achieved an IC₅₀ of 13 nM against CSF1R with 20-fold selectivity over TrkA (IC₅₀ = 261 nM), demonstrating that the azetidine-sulfonamide framework can deliver potent, selective kinase inhibition with oral bioavailability in vivo [2]. The meta-methoxy substitution on the target compound aligns with the property-guided optimization strategies used in these programs, where methoxy groups modulate LogP and TPSA to fine-tune CNS penetration without introducing metabolic liabilities associated with larger alkyl substituents.

CNS MPO Glycine receptor Azetidine sulfonamide SAR

Commercial Purity Specification and Vendor Accessibility: Meta-Methoxy Azetidine vs. Positional Isomers

The 3-methoxy (meta) isomer is commercially available at 98% purity from LeYan (Product No. 1555738, free base), while the hydrochloride salt is available at 95% purity from Fluorochem (Product Code F390858) . By comparison, the 4-methoxy (para) isomer hydrochloride (CAS 1864016-65-8) is listed at 95% minimum purity from AKSci, and the 2-methoxy (ortho) isomer hydrochloride (CAS 1864053-14-4) at 95% from Fluorochem . The unsubstituted 3-(phenylsulfonyl)azetidine is available at 97% purity from Fluorochem (Product Code F766912) . The availability of the meta-methoxy free base at 98% purity provides a higher-purity option for applications requiring precise stoichiometry, such as fragment-based screening or parallel library synthesis, where impurities at the 3–5% level can confound hit validation.

Purity specification Procurement Vendor comparison

Recommended Application Scenarios for 3-[(3-Methoxyphenyl)sulfonyl]azetidine Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Generation Requiring Balanced Lipophilicity and Polar Surface Area

With a LogP of 0.44 and TPSA of 55.4 Ų, 3-[(3-methoxyphenyl)sulfonyl]azetidine occupies physicochemical space that is highly desirable for CNS drug discovery programs . Its LogP is lower than the unsubstituted phenyl analog (0.64) and the 3-fluorophenyl analog (0.78), potentially reducing non-specific protein binding while maintaining sufficient lipophilicity for passive membrane permeability . The TPSA of 55.4 Ų sits within the 40–90 Ų window associated with oral bioavailability and below the ~60–70 Ų threshold for blood-brain barrier penetration, making it suitable for CNS-focused fragment-based screening libraries and lead-like compound collections [1].

Kinase Inhibitor Scaffold Decoration Leveraging Validated Azetidine Sulfonamide Pharmacophore

The azetidine sulfonamide class has produced clinical-stage kinase inhibitors such as JTE-952 (CSF-1R IC₅₀ = 13 nM, 20-fold selective over TrkA) [2]. The meta-methoxy substitution on the target compound adds a fourth H-bond acceptor and an additional rotatable bond relative to unsubstituted phenyl analogs, providing SAR handles for modulating hinge-region interactions and selectivity profiles in kinase ATP-binding pockets . The compound can serve as a core scaffold for parallel SAR exploration where the free azetidine NH and the meta-methoxy oxygen offer orthogonal derivatization vectors for introducing diversity elements.

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Three-Dimensional Building Blocks

With an Fsp³ of approximately 0.40—above the discovery-phase mean (0.36) and closer to the approved-drug mean (0.47)—this compound contributes meaningful three-dimensional character to fragment libraries [3]. Its molecular weight (227.28 Da) falls within fragment-like space (MW < 300 Da), while its 4 H-bond acceptors and 1 H-bond donor provide sufficient pharmacophoric complexity for detecting weak but specific binding interactions in biophysical screens (SPR, NMR, TSA). The 98% purity specification available from LeYan further supports its use in fragment screening where impurity-driven false positives are a known risk .

Parallel Synthesis and DNA-Encoded Library (DEL) Production Requiring a Versatile Bifunctional Intermediate

The free secondary amine of the azetidine ring and the meta-methoxy group provide two chemically orthogonal functional handles for diversification. The compound's 3 rotatable bonds and moderate LogP (0.44) make it amenable to standard amide coupling, sulfonylation, and reductive amination chemistry used in parallel library synthesis, while its physicochemical profile ensures that elaborated products remain within drug-like property space . For DEL applications, the free amine serves as a DNA-attachment point, and the meta-methoxy substituent contributes to encoding-friendly molecular diversity. The validated class-level precedent of azetidine sulfonamides in CNS and kinase programs supports the downstream developability of library members derived from this building block [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3-Methoxyphenyl)sulfonyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.